molecular formula C19H20N8O2S B10886571 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10886571
M. Wt: 424.5 g/mol
InChI Key: SFCMBOSRFXGECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features pyrazole rings, which are five-membered rings containing two nitrogen atoms. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrazole rings, the introduction of the benzyl and nitro groups, and the construction of the thiadiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The process may also include purification steps such as recrystallization, chromatography, and distillation to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-phenyl-1H-pyrazol-3-yl)benzamide
  • 1-benzyl-1-isopropyl-3-phenylurea
  • 2-(1H-benzimidazol-1-yl)-N’-(3-phenoxybenzylidene)acetohydrazide

Comparison: Compared to similar compounds, N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C19H20N8O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H20N8O2S/c1-13(11-26-14(2)10-17(24-26)27(28)29)18-21-22-19(30-18)20-16-8-9-25(23-16)12-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,20,22,23)

InChI Key

SFCMBOSRFXGECY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.